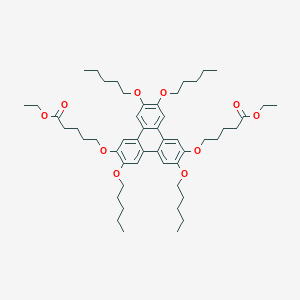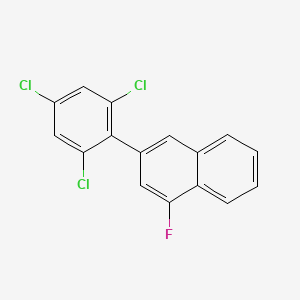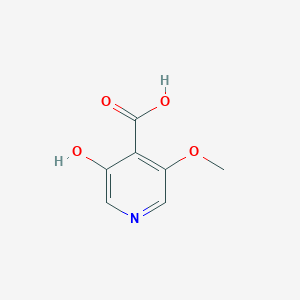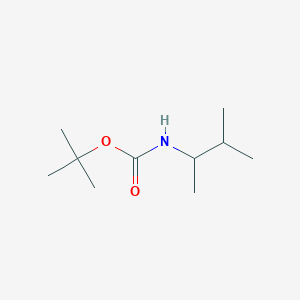
Diethyl 5,5'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate is a complex organic compound with the molecular formula C52H76O10. It is characterized by its unique structure, which includes a triphenylene core substituted with pentyloxy groups and ester functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate typically involves multiple steps. One common approach starts with the preparation of the triphenylene core, which is then functionalized with pentyloxy groups. The final step involves esterification to introduce the dipentanoate groups. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester functionalities.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate has several scientific research applications:
Materials Science: It is used in the development of liquid crystalline materials due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate exerts its effects is primarily related to its structural features. The triphenylene core provides a rigid, planar structure that can facilitate stacking interactions, while the pentyloxy groups enhance solubility and flexibility. These properties make it suitable for use in liquid crystalline materials and other advanced applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 5,5’-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate)
- 3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diol
Uniqueness
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate is unique due to its combination of a triphenylene core with multiple pentyloxy and ester groups. This combination imparts distinct physical and chemical properties, making it particularly valuable in the development of liquid crystalline materials and other advanced applications.
Propriétés
Formule moléculaire |
C52H76O10 |
|---|---|
Poids moléculaire |
861.2 g/mol |
Nom IUPAC |
ethyl 5-[7-(5-ethoxy-5-oxopentoxy)-3,6,10,11-tetrapentoxytriphenylen-2-yl]oxypentanoate |
InChI |
InChI=1S/C52H76O10/c1-7-13-19-27-57-45-33-39-40(34-46(45)58-28-20-14-8-2)44-38-50(62-32-24-18-26-52(54)56-12-6)48(60-30-22-16-10-4)36-42(44)41-35-47(59-29-21-15-9-3)49(37-43(39)41)61-31-23-17-25-51(53)55-11-5/h33-38H,7-32H2,1-6H3 |
Clé InChI |
IJJRCMCQGXIDKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC(=O)OCC)OCCCCC)OCCCCC)OCCCCC(=O)OCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)

![5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide](/img/structure/B14793090.png)


![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)

![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)



![4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid](/img/structure/B14793155.png)


